ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
The compound ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate features a 1,2,4-triazole core substituted at three positions:
- Position 4: A benzyl group.
- Position 5: A [(4-methoxyphenyl)formamido]methyl group.
- Position 3: A sulfanyl (-S-) group linked to an ethyl acetate moiety.
The compound is likely synthesized via S-alkylation of a triazole-3-thiol precursor with ethyl bromoacetate, a method analogous to those described in and .
Properties
IUPAC Name |
ethyl 2-[[4-benzyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-3-30-20(27)15-31-22-25-24-19(26(22)14-16-7-5-4-6-8-16)13-23-21(28)17-9-11-18(29-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOPVAEBLWHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 4-benzyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring and benzyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
Key Differences and Implications
Fluorine substitution () increases electronegativity and metabolic stability but reduces hydrogen-bonding capacity relative to the methoxy group in the target compound .
Synthetic Pathways :
- Most analogs (e.g., ) are synthesized via cyclization of hydrazinecarbothioamides followed by S-alkylation with α-halogenated ketones or esters. The target compound likely follows a similar route .
Physicochemical Properties :
- Lipophilicity : The benzyl and methoxy groups in the target compound increase logP compared to derivatives with furyl () or morpholinylsulfonyl groups () .
- Solubility : The ethyl acetate ester in the target compound may hydrolyze in vivo to a polar acetic acid derivative, enhancing aqueous solubility relative to methyl esters () or acetamides () .
Crystallographic and Stability Considerations :
- Derivatives with strong hydrogen-bonding motifs (e.g., formamido in the target compound) may exhibit distinct crystal packing behaviors, as seen in triazole-thione tautomers () .
Biological Activity
Ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring and a sulfanyl group. Its molecular formula is C31H33N5O5S2, with a molecular weight of 619.8 g/mol. The IUPAC name is ethyl 2-[[2-[[4-benzyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C31H33N5O5S2 |
| Molecular Weight | 619.8 g/mol |
| IUPAC Name | ethyl 2-[[...]] |
Synthesis
The synthesis of this compound involves several steps, including the formation of the triazole ring and the introduction of various functional groups. The process typically starts with precursor compounds that undergo sequential reactions under controlled conditions to yield the final product.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives of triazoles possess antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . this compound is expected to demonstrate comparable activity due to its structural similarities.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors in biological systems. The triazole ring can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
- Antibacterial Efficacy : A study evaluating various triazole derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against multiple strains of bacteria .
- Antifungal Activity : Another research highlighted the effectiveness of triazole compounds against fungal infections. The study reported that certain derivatives had potent antifungal effects comparable to established antifungal agents .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for producing ethyl 2-[(4-benzyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?
Methodological Answer:
The synthesis typically involves:
Triazole Ring Formation : Cyclization of hydrazine derivatives (e.g., 4-benzylhydrazine) with carbon disulfide and KOH to form a 1,2,4-triazole intermediate .
Functionalization : Introduction of the 4-methoxyphenylformamidomethyl group via nucleophilic substitution, using chloroacetyl chloride and a base like triethylamine .
Coupling Reactions : Attaching the sulfanylacetate moiety using ethyl 2-mercaptoacetate under reflux in DMF .
Critical Parameters :
- Temperature control (60–80°C) during cyclization to prevent side reactions.
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance amide bond formation yields .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Key peaks include δ 8.2–8.5 ppm (triazole protons), δ 6.8–7.4 ppm (aromatic protons from benzyl and methoxyphenyl groups), and δ 4.1–4.3 ppm (ethyl acetate methylene) .
- ¹³C NMR : Carbonyl groups (C=O) appear at ~170 ppm, while triazole carbons resonate at 150–160 ppm .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1250–1270 cm⁻¹ (sulfanyl S–C) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 483.1234) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Methodological Answer :
Key SAR Variables :
Triazole Core Modifications : Replace the benzyl group with fluorophenyl or pyridinyl substituents to assess antiviral activity changes .
Sulfanylacetate Chain : Test shorter/longer thioether chains (e.g., methyl vs. propyl) for solubility and target binding .
4-Methoxyphenyl Group : Explore substituents like nitro or halogens to modulate electron-withdrawing/donating effects .
Experimental Design :
- Synthesize 10–15 analogs with systematic substitutions.
- Screen against target enzymes (e.g., viral proteases) using fluorescence-based assays .
- Correlate IC₅₀ values with Hammett constants or LogP values to quantify electronic/lipophilic effects .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer :
Common Discrepancies :
- Variability in IC₅₀ values for antimicrobial activity (e.g., 2–50 µM).
Resolution Strategies :
Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., ampicillin for antibacterial tests) .
Validate Purity : Ensure >98% purity via HPLC before biological testing to exclude impurities affecting results .
Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis to minimize outliers .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer :
Approaches :
Molecular Docking : Use AutoDock Vina to model interactions with viral neuraminidase (PDB ID: 3CL0). Focus on hydrogen bonds between the triazole ring and Asp151 .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to predict activity .
Advanced: How to evaluate stability under physiological conditions for in vivo studies?
Methodological Answer :
Stability Assays :
pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
Plasma Stability : Mix with rat plasma (1:9 v/v) for 1h; precipitate proteins with acetonitrile and quantify remaining compound .
Thermal Stability : Store at 40°C/75% RH for 4 weeks; track decomposition products via LC-MS .
Advanced: What analytical challenges arise in characterizing this compound, and how are they mitigated?
Methodological Answer :
Challenges :
- Overlapping NMR peaks due to aromatic protons.
- Low solubility in aqueous media for bioassays.
Solutions : - Use 2D NMR (COSY, HSQC) to resolve signal overlap .
- Employ DMSO/PBS co-solvent systems (≤5% DMSO) to enhance solubility without cytotoxicity .
Advanced: What hypotheses exist about its mechanism of action, and how can they be tested?
Methodological Answer :
Proposed Mechanisms :
Enzyme Inhibition : Triazole ring binds to catalytic sites of viral polymerases .
Receptor Antagonism : Sulfanyl group disrupts protein-protein interactions in inflammatory pathways .
Testing Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes .
- Knockout Cell Lines : Use CRISPR-Cas9 to delete target receptors and assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
